molecular formula C15H11NOS B394795 N-(Naphthalen-1-yl)thiophene-2-carboxamide CAS No. 313516-36-8

N-(Naphthalen-1-yl)thiophene-2-carboxamide

Cat. No.: B394795
CAS No.: 313516-36-8
M. Wt: 253.32g/mol
InChI Key: AKWLMJIIXUBZSM-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₅H₁₁NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in a solvent such as 2-propanol. The reaction is carried out under reflux conditions, yielding the desired product in good yield . Another method involves heating the compound with an excess of phosphorus pentasulfide in anhydrous pyridine, which replaces the oxygen of the carbonyl group with sulfur .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline solution.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation.

Major Products

Scientific Research Applications

N-(Naphthalen-1-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)thiophene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain enzymes or proteins essential for cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiophene and naphthalene moieties, which imparts distinct chemical and biological properties. Its ability to undergo various electrophilic substitution reactions at specific positions on the thiophene ring makes it a versatile compound for further functionalization and application in different fields.

Properties

CAS No.

313516-36-8

Molecular Formula

C15H11NOS

Molecular Weight

253.32g/mol

IUPAC Name

N-naphthalen-1-ylthiophene-2-carboxamide

InChI

InChI=1S/C15H11NOS/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)

InChI Key

AKWLMJIIXUBZSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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